

Infrared spectroscopy of 2-Hydroxy-3-methoxyphenylacetonitrile

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	2-Hydroxy-3-methoxyphenylacetonitrile
Cat. No.:	B1583202

[Get Quote](#)

An In-Depth Technical Guide to the Infrared Spectroscopy of **2-Hydroxy-3-methoxyphenylacetonitrile**

Authored by: A Senior Application Scientist

This guide provides a comprehensive examination of the infrared (IR) spectroscopy of **2-Hydroxy-3-methoxyphenylacetonitrile** (CAS 42973-56-8), a key intermediate in various synthetic pathways.^{[1][2]} Tailored for researchers, scientists, and professionals in drug development, this document moves beyond a simple spectral analysis. It delves into the causal relationships between molecular structure and vibrational modes, offers a robust experimental protocol, and provides a framework for confident spectral interpretation.

Introduction: The Molecule and the Method

2-Hydroxy-3-methoxyphenylacetonitrile is a multifunctional aromatic compound. Its structure incorporates a phenolic hydroxyl group, a methoxy ether group, and a nitrile group attached to a methylene bridge, all on a benzene ring. This specific arrangement of functional groups makes it a valuable building block, but also presents a unique spectroscopic challenge and opportunity.

Infrared (IR) spectroscopy is an indispensable, non-destructive analytical technique for the structural elucidation and quality control of such molecules.^[3] The method works by measuring the absorption of infrared radiation by a molecule's bonds, which vibrate at specific, quantifiable

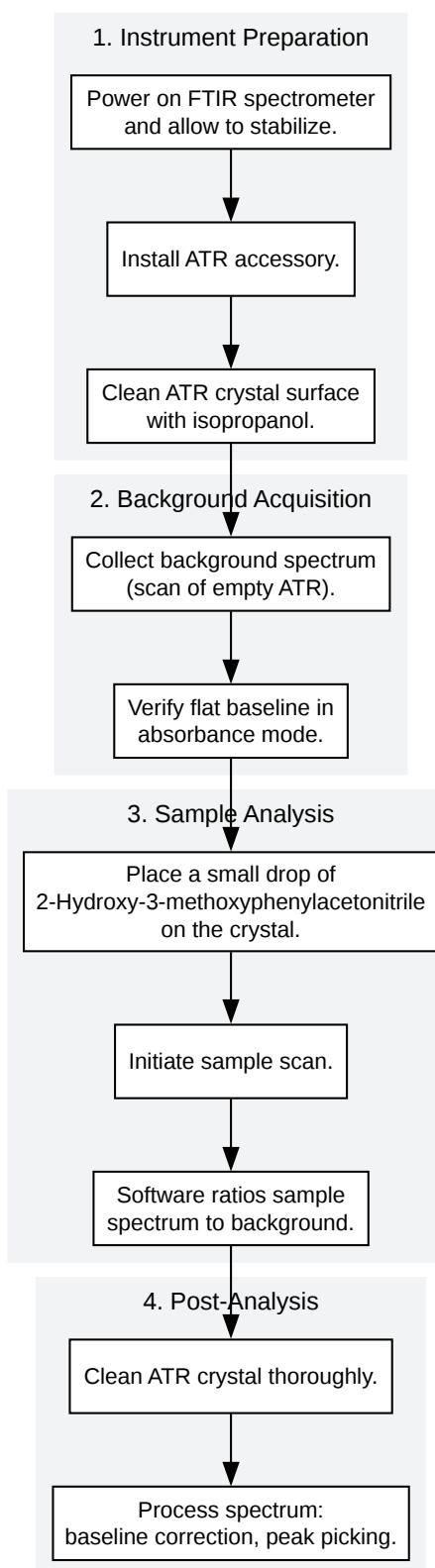
frequencies.^[3] The resulting spectrum is a unique molecular "fingerprint," providing definitive evidence for the presence or absence of key functional groups. For a molecule like **2-Hydroxy-3-methoxyphenylacetonitrile**, IR spectroscopy is the first line of analytical defense to confirm its identity and purity.

Molecular Structure and Key Functional Groups

The first step in any spectroscopic analysis is a thorough understanding of the molecule's structure. The diagram below highlights the primary functional groups that produce characteristic signals in the IR spectrum.

Caption: Molecular structure of **2-Hydroxy-3-methoxyphenylacetonitrile** with key functional groups highlighted.

Theoretical Vibrational Analysis: Predicting the Spectrum


Before entering the lab, a scientist can predict the major features of the IR spectrum by analyzing the molecule's constituent bonds. Each functional group has a known absorption range, which serves as a roadmap for interpretation.

- Phenolic O-H Stretch: The hydroxyl group is perhaps the most conspicuous feature in the spectrum. Due to intermolecular hydrogen bonding, the O-H stretching vibration absorbs over a wide range, typically appearing as a strong, broad band between $3200\text{-}3600\text{ cm}^{-1}$.^[4] ^[5]^[6] The breadth of this peak is a classic indicator of hydrogen bonding and readily distinguishes it from the sharper peaks in the spectrum.^[7]
- Aromatic and Aliphatic C-H Stretches: The spectrum will feature two types of C-H stretching vibrations.
 - Aromatic C-H: Stretches from the sp^2 hybridized carbons of the benzene ring appear as sharp, medium-intensity peaks just above 3000 cm^{-1} , usually in the $3000\text{-}3100\text{ cm}^{-1}$ region.^[4]
 - Aliphatic C-H: Stretches from the sp^3 hybridized carbons of the methylene ($-\text{CH}_2-$) and methoxy ($-\text{CH}_3$) groups will absorb just below 3000 cm^{-1} , in the $2850\text{-}3000\text{ cm}^{-1}$ range.^[8]

- Nitrile C≡N Stretch: The carbon-nitrogen triple bond of the nitrile group gives rise to a very intense and sharp absorption band.[9] For aromatic acetonitriles, conjugation with the ring system slightly weakens the bond, shifting the frequency to the 2220-2240 cm^{-1} range.[9] This peak is highly diagnostic because very few other functional groups absorb in this region.
- Aromatic C=C Ring Stretches: The benzene ring exhibits characteristic in-plane C=C stretching vibrations. These typically appear as a series of medium-to-strong peaks in the 1400-1600 cm^{-1} region.[5][10]
- Fingerprint Region (below 1400 cm^{-1}): This region contains a wealth of complex, overlapping signals that are unique to the molecule as a whole. Key vibrations include:
 - C-O Stretches: Two distinct C-O stretching bands are expected. The phenolic C-O stretch is typically found around 1220 cm^{-1} .[4] The ether C-O-C linkage of the methoxy group results in a strong, asymmetric stretch around 1250 cm^{-1} and a symmetric stretch near 1040 cm^{-1} .[11]
 - C-H Bending: In-plane and out-of-plane C-H bending vibrations from both the aromatic ring and the aliphatic groups contribute to the complexity of this region. Aromatic C-H out-of-plane ("oop") bends between 750-900 cm^{-1} can provide information about the ring's substitution pattern.[10]

Experimental Protocol: Acquiring a High-Fidelity Spectrum

The following protocol details the use of Fourier Transform Infrared (FTIR) spectroscopy with an Attenuated Total Reflectance (ATR) accessory, a modern and efficient method requiring minimal sample preparation.[12]

[Click to download full resolution via product page](#)

Caption: Standard experimental workflow for ATR-FTIR analysis of a liquid sample.

Step-by-Step Methodology:

- Instrument Preparation:
 - Ensure the FTIR spectrometer is powered on and has completed its diagnostic checks. The instrument's internal laser and source must reach thermal equilibrium for stable performance.
 - Install the ATR accessory if it is not already in place.
 - Thoroughly clean the surface of the ATR crystal (typically diamond or zinc selenide) using a lint-free wipe dampened with a volatile solvent like isopropanol or acetone. Allow the solvent to evaporate completely. This step is critical to prevent cross-contamination from previous samples.
- Background Spectrum Acquisition:
 - With the clean, empty ATR accessory in the sample compartment, initiate a background scan. This measurement captures the absorbance of the ambient atmosphere (CO₂ and H₂O) and the ATR crystal itself.[12]
 - The instrument software will store this spectrum and automatically subtract it from the subsequent sample spectrum.
- Sample Measurement:
 - Using a clean pipette, place a small amount of **2-Hydroxy-3-methoxyphenylacetonitrile** onto the center of the ATR crystal. Only a single drop is typically needed to completely cover the crystal surface.
 - Initiate the sample scan. The number of scans can be adjusted (e.g., 16 or 32 scans are common) to improve the signal-to-noise ratio.
- Data Processing and Cleaning:
 - The software generates the final spectrum by ratioing the sample measurement against the background.

- Perform any necessary data processing, such as baseline correction to ensure all peaks originate from a flat zero-absorbance line.
- Use the software's tools to identify and label the wavenumbers of the major absorption peaks.
- After analysis, meticulously clean the ATR crystal with a suitable solvent to remove all traces of the sample.

Spectral Interpretation and Data Summary

The resulting IR spectrum should be analyzed by correlating the observed absorption bands with the predicted vibrational frequencies. The trustworthiness of the identification relies on the logical consistency between the expected and observed data.

The table below summarizes the expected key absorption bands for **2-Hydroxy-3-methoxyphenylacetonitrile**, providing a clear reference for spectral analysis.

Vibrational Mode	Functional Group	Expected Wavenumber (cm ⁻¹)	Expected Intensity & Shape
O-H Stretch	Phenolic Hydroxyl	3200 - 3600	Strong, Broad
C-H Stretch	Aromatic Ring	3000 - 3100	Medium, Sharp
C-H Stretch	-CH ₂ - and -OCH ₃	2850 - 3000	Medium, Sharp
C≡N Stretch	Nitrile	2220 - 2240	Strong, Sharp
C=C Stretch	Aromatic Ring	1400 - 1600	Medium to Strong, Multiple Peaks
C-O Stretch	Ether (asymmetric)	~1250	Strong
C-O Stretch	Phenol	~1220	Strong
C-O Stretch	Ether (symmetric)	~1040	Medium
C-H Out-of-Plane Bend	Aromatic Ring	750 - 900	Medium to Strong

This systematic approach—predicting, measuring, and correlating—forms a self-validating system for the structural confirmation of **2-Hydroxy-3-methoxyphenylacetonitrile**. The presence of all these key bands, particularly the broad O-H stretch and the sharp C≡N stretch in their respective regions, provides powerful evidence of the compound's identity.

References

- Title: infrared spectrum of phenol Source: Doc Brown's Chemistry URL:[Link]
- Title: 3.1.12: Spectroscopy of Alcohols and Phenols Source: Chemistry LibreTexts URL:[Link]
- Title: The infrared spectra of nitriles and related compounds frozen in Ar and H₂O Source: PubMed URL:[Link]
- Title: INFRARED SPECTROSCOPY OF ALCOHOLS - PHENOLS Source: AdiChemistry URL:[Link]
- Title: 17.11 Spectroscopy of Alcohols and Phenols Source: Organic Chemistry: A Tenth Edition URL:[Link]
- Title: 05 Notes On Nitriles IR Spectra Source: Scribd URL:[Link]
- Title: IR spectrum: Nitriles Source: Química Organica.org URL:[Link]
- Title: Spectroscopy Tutorial: Phenols and Enols Source: University of Calgary URL:[Link]
- Title: Organic Nitrogen Compounds IV: Nitriles Source: Spectroscopy Online URL:[Link]
- Title: 20.8: Spectroscopy of Carboxylic Acids and Nitriles Source: Chemistry LibreTexts URL: [Link]
- Title: FT-IR spectra of control and treated anisole.
- Title: IR Spectrum Of Anisole Source: Bartleby.com URL:[Link]
- Title: Linear IR absorbance spectra of the CC mode of anisole Source: ResearchG
- Title: 2-(4-hydroxy-3-methoxyphenyl)acetonitrile Source: Stenutz URL:[Link]
- Title: The IR spectrum for anisole contains two C—O stretching bands in... Source: Pearson URL:[Link]
- Title: Chemical Properties of **2-Hydroxy-3-methoxyphenylacetonitrile** (CAS 42973-56-8) Source: Cheméo URL:[Link]
- Title: **2-HYDROXY-3-METHOXYPHENYLACETONITRILE** Source: Chemdad Co. URL:[Link]
- Title: FTIR Spectroscopy - Guide to Improving Chemical Processes Source: Mettler Toledo URL:[Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. 42973-56-8 Cas No. | 2-Hydroxy-3-methoxyphenylacetonitrile | Matrix Scientific [matrixscientific.com]
- 2. 2-HYDROXY-3-METHOXYPHENYLACETONITRILE Two Chongqing Chemdad Co. , Ltd [chemdad.com]
- 3. mt.com [mt.com]
- 4. infrared spectrum of phenol C₆H₆O C₆H₅OH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of phenol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. 17.11 Spectroscopy of Alcohols and Phenols – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 7. adichemistry.com [adichemistry.com]
- 8. researchgate.net [researchgate.net]
- 9. spectroscopyonline.com [spectroscopyonline.com]
- 10. orgchemboulder.com [orgchemboulder.com]
- 11. IR Spectrum Of Anisole | bartleby [bartleby.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- To cite this document: BenchChem. [Infrared spectroscopy of 2-Hydroxy-3-methoxyphenylacetonitrile]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1583202#infrared-spectroscopy-of-2-hydroxy-3-methoxyphenylacetonitrile]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com